N'-{(3Z)-5-bromo-1-[(diethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}thiophene-2-carbohydrazide
Description
N’-[(3Z)-5-BROMO-1-[(DIETHYLAMINO)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]THIOPHENE-2-CARBOHYDRAZIDE is a complex organic compound that features both indole and thiophene moieties. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . Thiophene derivatives are recognized for their exceptional photophysical properties, making them useful in various applications such as chemosensors .
Properties
Molecular Formula |
C18H19BrN4O2S |
|---|---|
Molecular Weight |
435.3 g/mol |
IUPAC Name |
N-[5-bromo-1-(diethylaminomethyl)-2-hydroxyindol-3-yl]iminothiophene-2-carboxamide |
InChI |
InChI=1S/C18H19BrN4O2S/c1-3-22(4-2)11-23-14-8-7-12(19)10-13(14)16(18(23)25)20-21-17(24)15-6-5-9-26-15/h5-10,25H,3-4,11H2,1-2H3 |
InChI Key |
OSUUXQITYQQPSF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CN1C2=C(C=C(C=C2)Br)C(=C1O)N=NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N’-[(3Z)-5-BROMO-1-[(DIETHYLAMINO)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]THIOPHENE-2-CARBOHYDRAZIDE typically involves a multi-step processThe final steps involve the coupling of the indole derivative with thiophene-2-carbohydrazide under specific reaction conditions . Industrial production methods may employ microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions
Scientific Research Applications
N’-[(3Z)-5-BROMO-1-[(DIETHYLAMINO)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]THIOPHENE-2-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antiviral and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of chemosensors for detecting metal ions and other analytes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological pathways. The thiophene moiety contributes to its photophysical properties, making it effective in applications like chemosensing .
Comparison with Similar Compounds
Similar compounds include other indole and thiophene derivatives, such as:
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral activity.
Isatin-indole molecular hybrids: Exhibiting antimicrobial potential.
Thiophene-based chemosensors: Used for detecting metal ions. N’-[(3Z)-5-BROMO-1-[(DIETHYLAMINO)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]THIOPHENE-2-CARBOHYDRAZIDE stands out due to its unique combination of indole and thiophene moieties, offering a broad spectrum of biological and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
